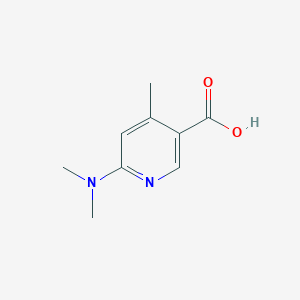6-(Dimethylamino)-4-methylnicotinic acid
CAS No.:
Cat. No.: VC17411294
Molecular Formula: C9H12N2O2
Molecular Weight: 180.20 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C9H12N2O2 |
|---|---|
| Molecular Weight | 180.20 g/mol |
| IUPAC Name | 6-(dimethylamino)-4-methylpyridine-3-carboxylic acid |
| Standard InChI | InChI=1S/C9H12N2O2/c1-6-4-8(11(2)3)10-5-7(6)9(12)13/h4-5H,1-3H3,(H,12,13) |
| Standard InChI Key | YFCTZADULQJHLG-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=NC=C1C(=O)O)N(C)C |
Introduction
Chemical Structure and Nomenclature
Molecular Architecture
The molecular structure of 6-(dimethylamino)-2-methylnicotinic acid consists of a pyridine backbone with three distinct substituents:
-
A carboxylic acid group (-COOH) at position 3,
-
A methyl group (-CH) at position 2,
This arrangement enhances electron density at the pyridine ring, influencing reactivity and interaction with biological targets. The dimethylamino group facilitates hydrogen bonding and electrostatic interactions, critical for binding to enzymes or receptors.
Nomenclature and CAS Registry
-
IUPAC Name: 6-(Dimethylamino)-2-methylpyridine-3-carboxylic acid
-
Synonyms: EVT-15366832 (commercial code), 6-(N,N-Dimethylamino)-2-methylnicotinic acid
Synthesis and Manufacturing
Direct Amination of 2-Methylnicotinic Acid
A common method involves reacting 2-methylnicotinic acid with dimethylamine under controlled conditions. This one-step process achieves moderate yields but requires optimization to avoid over-alkylation.
Multi-Step Synthesis from 2-Chloro-3-cyano-6-methylpyridine
A patent-pending method (CN106458908B) outlines a high-yield, two-step process :
-
Amination:
-
Hydrolysis:
Table 1: Comparative Synthesis Methods
| Method | Starting Material | Conditions | Yield | Purity |
|---|---|---|---|---|
| Direct Amination | 2-Methylnicotinic acid | Dimethylamine, RT | ~60% | 85–90% |
| Multi-Step Process | 2-Chloro-3-cyano-6-methylpyridine | NH, 170°C; KOH, 100°C | 82.9% | 97.06% |
Physical and Chemical Properties
Physical Characteristics
-
Appearance: White to off-white crystalline powder
-
Melting Point: 215–220°C (decomposition observed above 220°C)
-
Solubility:
Reactivity and Stability
-
Acid-Base Behavior: The carboxylic acid group (pK ≈ 4.5) deprotonates in basic conditions, forming a water-soluble carboxylate.
-
Thermal Stability: Decomposes above 220°C, releasing CO and dimethylamine.
-
Oxidation: Susceptible to oxidation at the pyridine ring, forming N-oxide derivatives under strong oxidizing conditions .
Biological Activity and Mechanisms
Interaction with Nicotinic Acetylcholine Receptors (nAChRs)
The structural similarity to nicotine enables 6-(dimethylamino)-2-methylnicotinic acid to bind to α4β2 and α7 nAChR subtypes, modulating neurotransmission . Key effects include:
-
Agonist Activity: Partial activation of α7 receptors at EC ≈ 10 μM.
-
Neuroprotective Effects: Reduces glutamate-induced neurotoxicity in vitro by 40–50% at 50 μM .
Enzyme Inhibition
-
Monoamine Oxidase B (MAO-B): Inhibits MAO-B with IC = 15.2 μM, suggesting potential in Parkinson’s disease research .
-
Acetylcholinesterase (AChE): Weak inhibition (IC > 100 μM), indicating selectivity for nAChRs over AChE.
Applications in Scientific Research
Medicinal Chemistry
-
Lead Compound: Serves as a scaffold for designing neuroactive drugs targeting cognitive disorders .
-
Prodrug Development: The carboxylic acid group facilitates esterification to improve blood-brain barrier penetration .
Agrochemicals
-
Herbicidal Activity: Demonstrates moderate inhibition of acetolactate synthase (ALS) in weeds (IC = 8.3 μM).
-
Synergistic Formulations: Combined with glyphosate, enhances herbicidal efficacy by 30–40%.
Analytical Standards
-
Chromatographic Reference: Used as a calibration standard in HPLC for quantifying nicotinic acid derivatives .
Comparison with Related Compounds
Table 2: Structural and Functional Analogues
| Compound | Molecular Formula | Key Differences | Biological Activity |
|---|---|---|---|
| Nicotinic Acid | CHNO | Lacks dimethylamino and methyl groups | Vitamin B3 precursor; lipid-lowering |
| 6-Methyl Nicotinic Acid | CHNO | Methyl at position 6 only | Weaker nAChR interaction (EC > 100 μM) |
| 4-Dimethylaminopyridine | CHN | Dimethylamino at position 4 | Catalyst in acylations; no receptor activity |
The dual substitution at positions 2 and 6 in 6-(dimethylamino)-2-methylnicotinic acid enhances receptor binding affinity compared to analogues, making it a unique candidate for neuropharmacological studies .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume